molecular formula C12H11NO2 B11901931 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B11901931
M. Wt: 201.22 g/mol
InChI Key: MDOQOZNUCGBORO-UHFFFAOYSA-N
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Description

6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2,3-dione derivatives, alcohols, and various substituted quinoline derivatives.

Scientific Research Applications

6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-ethyl-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15)

InChI Key

MDOQOZNUCGBORO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)C=O

Origin of Product

United States

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